molecular formula C7H13NO3 B15093676 N-Fmoc-L-Ser(Cyclobutyl)-OH

N-Fmoc-L-Ser(Cyclobutyl)-OH

Cat. No.: B15093676
M. Wt: 159.18 g/mol
InChI Key: IYHHNZMURDQCNV-LURJTMIESA-N
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Description

N-Fmoc-L-Ser(Cyclobutyl)-OH is a derivative of serine, an amino acid, where the hydroxyl group of serine is protected by a cyclobutyl group, and the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-Ser(Cyclobutyl)-OH typically involves the protection of the serine hydroxyl group with a cyclobutyl group, followed by the protection of the amino group with an Fmoc group. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-Ser(Cyclobutyl)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction leads to the formation of an alcohol.

Scientific Research Applications

N-Fmoc-L-Ser(Cyclobutyl)-OH has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.

    Biology: It is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-Fmoc-L-Ser(Cyclobutyl)-OH exerts its effects involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group, preventing unwanted reactions, while the cyclobutyl group protects the hydroxyl group. These protective groups can be removed under mild conditions, allowing for the selective formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-Ser(tBu)-OH: Similar to N-Fmoc-L-Ser(Cyclobutyl)-OH but with a tert-butyl group protecting the hydroxyl group.

    N-Fmoc-L-Thr(Cyclobutyl)-OH: Similar to this compound but with threonine instead of serine.

Uniqueness

This compound is unique due to the presence of the cyclobutyl group, which provides greater stability and resistance to hydrolysis compared to other protecting groups. This makes it particularly useful in peptide synthesis where stability is crucial.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-2-amino-3-cyclobutyloxypropanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-11-5-2-1-3-5/h5-6H,1-4,8H2,(H,9,10)/t6-/m0/s1

InChI Key

IYHHNZMURDQCNV-LURJTMIESA-N

Isomeric SMILES

C1CC(C1)OC[C@@H](C(=O)O)N

Canonical SMILES

C1CC(C1)OCC(C(=O)O)N

Origin of Product

United States

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